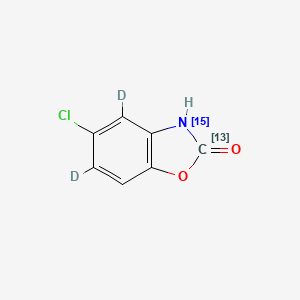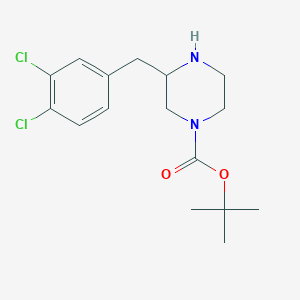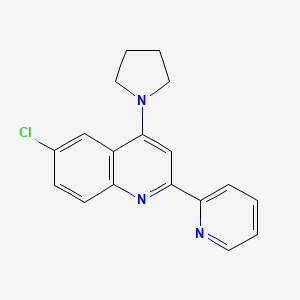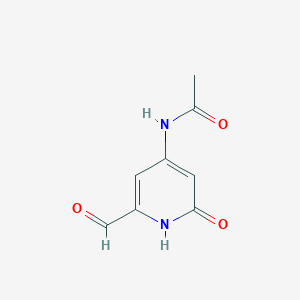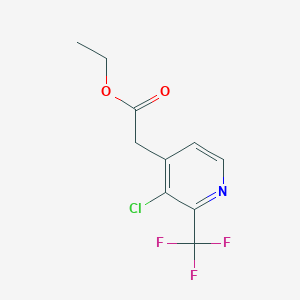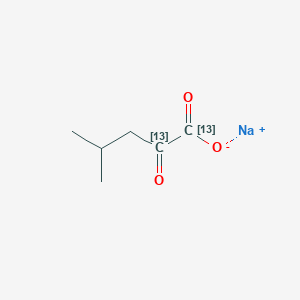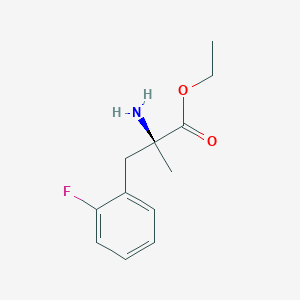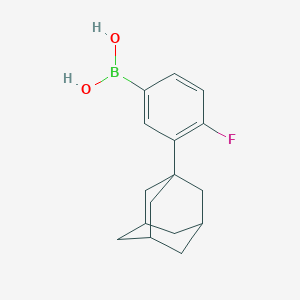![molecular formula C11H12INO B14859600 6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14859600.png)
6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is a synthetic organic compound characterized by its unique spiro structure, which includes an isoquinoline moiety fused with an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by cyclization to form the spiro structure. The reaction conditions often require the use of specific reagents such as iodine and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The spiro structure allows for cycloaddition reactions, which can lead to the formation of more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its spiro structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] exerts its effects is largely dependent on its interaction with molecular targets. The iodine atom and spiro structure allow for specific binding to target molecules, which can modulate their activity. The pathways involved may include inhibition or activation of enzymes, alteration of cellular signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
- 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]
Uniqueness
Compared to similar compounds, 6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] stands out due to its spiro structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with biological targets and can lead to the development of novel therapeutic agents or materials with specialized functions.
Properties
Molecular Formula |
C11H12INO |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
6-iodospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane] |
InChI |
InChI=1S/C11H12INO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2 |
InChI Key |
GWEKJSBNZCXGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(COC2)C3=C1C=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone](/img/structure/B14859522.png)
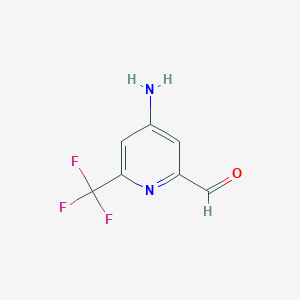

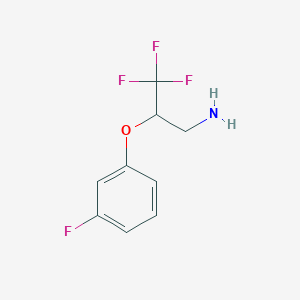
![methyl (2E)-[(4-chlorophenyl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14859554.png)
